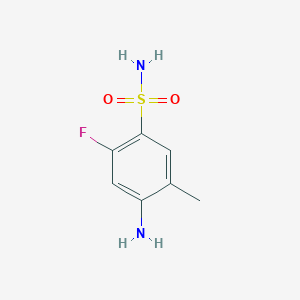

4-Amino-2-fluoro-5-methylbenzenesulfonamide

Beschreibung

Molecular and Structural Data

4-Amino-2-fluoro-5-methylbenzenesulfonamide is characterized by the following properties:

The compound’s nomenclature adheres to IUPAC guidelines, with substituents arranged in alphabetical order. The sulfonamide group (-SO₂NH₂) is attached to the benzene ring at position 1, while the amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups occupy positions 4, 2, and 5, respectively.

Synonyms and Identifiers

The compound is also referred to by alternative names, including:

It is indexed in chemical databases such as PubChem (CID: 80160281), ChemSpider, and Sigma-Aldrich.

Structural and Functional Features

Core Structure and Substituent Effects

The benzene ring serves as the central scaffold, with substituents influencing electronic and steric properties:

Sulfonamide Group (-SO₂NH₂) :

Amino Group (-NH₂) at Position 4 :

Fluorine Atom (-F) at Position 2 :

Methyl Group (-CH₃) at Position 5 :

Comparison with Analogous Compounds

The structural diversity of sulfonamide derivatives highlights the significance of substituent positioning:

Eigenschaften

IUPAC Name |

4-amino-2-fluoro-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-4-2-7(13(10,11)12)5(8)3-6(4)9/h2-3H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQFMVVJFZQRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 2-Fluoro-4-nitrotoluene is a common starting material for the fluorine and methyl substitution pattern.

- The nitro group serves as a precursor to the amino group via catalytic hydrogenation.

- Sulfonation is typically performed using chlorosulfonic acid to introduce the sulfonyl chloride group, which is then converted to sulfonamide by ammonia or amines.

Stepwise Preparation Route

Based on patent literature and chemical synthesis protocols, the preparation can be broken down into the following main steps:

Detailed Reaction Conditions and Optimization

Sulfonation

- Reagents: Chlorosulfonic acid (1.2-1.5 equivalents relative to nitrotoluene), organic solvents such as chlorobenzene, dichloromethane, or chloroform.

- Temperature: 100-150 °C.

- Stirring Speed: 100-800 rpm.

- Post-treatment: Washing with water (0.3-0.4 volume of organic solvent) multiple times to remove impurities, followed by phase separation and concentration to isolate sulfonyl chloride intermediate.

- Yield: High selectivity for sulfonyl chloride formation with minimal side products.

Amidation

- Reagents: Ammonia water added to sulfonyl chloride solution.

- Conditions: High temperature and pressure conditions in a hydrogenation kettle.

- Solvents: Methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile.

- Reaction Time: 3-24 hours.

- Post-treatment: Washing with water, concentration, ethanol washing, triethylamine treatment, and further washing to purify the sulfonamide.

- Yield: Efficient amidation with light yellow solid product, purity suitable for further reduction steps.

Catalytic Hydrogenation

- Catalysts: Palladium on carbon (Pd/C), palladium hydroxide on carbon, or Raney nickel.

- Conditions: Hydrogen atmosphere, temperature 0-150 °C, pressure 0.1-2.0 MPa, reaction time 3-24 hours.

- Solvent: Compatible solvents such as methanol or ethanol.

- Outcome: Reduction of nitro group to amino group with high yield and purity.

- Advantages: Clean reaction, minimal by-products, scalable for industrial production.

Alternative Oxidation and Functionalization Routes

A related method for preparing fluorinated methylbenzamide derivatives involves oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate under alkaline conditions, followed by chlorination with thionyl chloride, methylamination, and Pd/C hydrogenation to yield 4-amino-2-fluoro-N-methylbenzamide (a close analog). This method emphasizes environmental cleanliness and high yield (up to 98% purity and 68.2% total yield over three steps). Although this exact sequence targets benzamide derivatives, it provides insight into oxidative and reductive functionalization strategies applicable to sulfonamide synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Sulfonation Step | Amidation Step | Hydrogenation Step |

|---|---|---|---|

| Starting Material | 2-Fluoro-4-nitrotoluene | 2-Fluoro-4-nitro-5-methylbenzenesulfonyl chloride | 2-Fluoro-4-nitro-5-methylbenzenesulfonamide |

| Reagents | Chlorosulfonic acid, organic solvent | Ammonia water, organic solvent | Pd/C or Raney nickel, H₂ gas |

| Temperature | 100-150 °C | High temperature (varies, typically 50-150 °C) | 0-150 °C |

| Pressure | Atmospheric | High pressure (up to 2.0 MPa) | 0.1-2.0 MPa |

| Reaction Time | Variable, typically 1-3 hours | 3-24 hours | 3-24 hours |

| Purification | Water washing, phase separation, concentration | Water washing, ethanol washing, triethylamine treatment | Filtration of catalyst, solvent removal |

| Yield | High (not specified) | High (up to 95%) | High (up to 98%) |

| Product Appearance | Sulfonyl chloride (intermediate) | Light yellow solid sulfonamide | White solid amino sulfonamide |

Research Findings and Industrial Relevance

- The described preparation methods have been optimized for industrial scalability, emphasizing clean processes with recyclable catalysts and solvents.

- The use of phase transfer catalysts and controlled pH conditions during oxidation and sulfonation improves yield and purity.

- Catalytic hydrogenation under mild conditions ensures high selectivity and minimizes environmental impact.

- The combination of sulfonation, amidation, and hydrogenation steps represents the most practical and widely adopted synthetic route for this compound.

- These methods have been documented in patents and peer-reviewed literature, confirming their reliability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-fluoro-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products

The major products formed from these reactions include nitro derivatives, substituted benzenesulfonamides, and various fluorinated compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Pharmaceutical Intermediates :

- 4-Amino-2-fluoro-5-methylbenzenesulfonamide is primarily used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting androgen receptors. This compound's ability to inhibit these receptors positions it as a candidate for prostate cancer treatments.

- Antiandrogen Activity :

- Covalent Inhibitors :

The biological activity of this compound has been documented in several studies:

- Prostate Cancer Treatment :

-

Cytotoxicity Studies :

- In vitro evaluations demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies utilized assays like MTT to assess cell viability and apoptosis induction, revealing promising results for further development .

Wirkmechanismus

The mechanism of action of 4-Amino-2-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations: Sulfonamide vs. Carboxylic Acid

- 4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3) Structure: Replaces the sulfonamide group with a carboxylic acid (-COOH) and substitutes methyl with methoxy (-OCH₃). Impact: The carboxylic acid introduces acidity (pKa ~4-5), affecting solubility and bioavailability. This compound is flagged for applications in medicinal chemistry, particularly in kinase or protease inhibitor design .

Substituent Position and Halogen Variation

- 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide Structure: Chlorine replaces fluorine at position 2, with additional dimethylphenyl substitution. The dimethylphenyl group may enhance hydrophobic interactions in receptor binding .

- 3-Amino-5-fluoro-4-methylbenzoic acid (CAS 103877-75-4) Structure: Fluoro and methyl groups shifted to positions 3 and 4, respectively, with a carboxylic acid group. Impact: Positional changes alter electronic distribution and hydrogen-bonding capacity, critical for interactions with enzymes like COX-2 or EGFR kinases .

Alkyl Chain Modifications in Sulfonamides

- 5-Amino-N-ethyl-2-methylbenzenesulfonamide (CAS 91785-75-0) Structure: Ethyl group attached to the sulfonamide nitrogen and methyl at position 2.

Tabulated Comparison of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 4-Amino-2-fluoro-5-methylbenzenesulfonamide | 1820684-51-2 | C₇H₈FN₂O₂S | -SO₂NH₂, -F (pos2), -CH₃ (pos5) | Enzyme inhibition, antimicrobials |

| 4-Amino-2-fluoro-5-methoxybenzoic acid | 1001346-91-3 | C₈H₈FNO₃ | -COOH, -F (pos2), -OCH₃ (pos5) | Kinase/protease inhibitors |

| 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | - | C₁₄H₁₄ClN₂O₂S | -Cl (pos2), -N-(2,4-dimethylphenyl) | Receptor antagonists |

| 3-Amino-5-fluoro-4-methylbenzoic acid | 103877-75-4 | C₈H₈FNO₂ | -COOH, -F (pos5), -CH₃ (pos4) | Anti-inflammatory agents |

Biologische Aktivität

4-Amino-2-fluoro-5-methylbenzenesulfonamide is a sulfonamide compound with notable biological activities, particularly in medicinal chemistry. This article delves into its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H10F2N2O2S, with a molecular weight of approximately 218.24 g/mol. The compound is characterized by:

- Functional Groups : An amino group, a fluoro substituent, and a methyl group attached to a benzene ring.

- Appearance : White to off-white solid.

These structural features contribute to its unique biological properties, particularly its potential as an antiandrogen agent in the treatment of prostate cancer due to its ability to inhibit androgen receptors .

The biological activity of this compound can be attributed to several mechanisms:

- Androgen Receptor Inhibition : The compound has shown promise in inhibiting androgen receptors, making it a candidate for prostate cancer therapies.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of similar sulfonamide compounds exhibit cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .

- Apoptosis Induction : Research suggests that the compound may induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest .

Case Studies and Experimental Data

A variety of studies have evaluated the biological activities of this compound and related compounds. Below is a summary table highlighting key findings:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the compound's structure can significantly influence its biological activity. For instance:

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-fluoro-5-methylbenzenesulfonamide, and how can intermediates be characterized?

A robust synthesis involves treating substituted anilines with chlorosulfonic acid (10–20 parts by weight) and sodium chloride (90–170 parts) under reflux (150°C for 2 hours), followed by ammonium hydroxide treatment to form sulfonamides . Intermediates like sulfonyl chlorides can be purified via recrystallization and characterized using FT-IR (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹) and LC-MS (for molecular ion verification) .

Q. How does the hydrochloride form of structurally related sulfonamides influence solubility and stability?

The hydrochloride salt of analogs (e.g., 5-amino-2-fluoro-4-methylsulfanylbenzoic acid) enhances aqueous solubility by forming ionic interactions and stabilizes the compound against hydrolysis or oxidation. Solubility testing in DMSO and methanol (as in related compounds) is recommended for formulation studies .

Q. What analytical methods are critical for resolving structural ambiguities in sulfonamide derivatives?

X-ray crystallography (e.g., using DIAMOND software ) and ¹H/¹³C NMR are essential. For example, the benzenesulfonamide core’s substituents (fluoro, methyl, amino) generate distinct splitting patterns in NMR (e.g., fluorine coupling in ¹⁹F NMR at ~−120 ppm) .

Advanced Research Questions

Q. How do substituent variations (e.g., R1 = 4-phenylpiperazinyl) affect cytotoxicity in sulfonamide derivatives?

Structure-activity relationship (SAR) studies reveal that bulky hydrophobic groups (e.g., trifluoromethylbenzyl) at R1 improve cytotoxicity (IC₅₀ = 3.6–11.0 µM in HCT-116/MCF-7 cells) by enhancing target binding. QSAR modeling correlates logP and polar surface area with activity, guiding rational design .

Q. What strategies address target selectivity challenges in sulfonamide-based inhibitors (e.g., NaV1.7)?

Optimizing substituent electronics and steric bulk minimizes off-target effects. For NaV1.7 inhibitors, diaryl ether sulfonamides with acidic moieties (pKa ~4–6) improve subtype selectivity. In vitro patch-clamp assays and human microdose pharmacokinetics validate selectivity .

Q. How can contradictory bioactivity data for structurally similar sulfonamides be resolved?

Discrepancies may arise from assay conditions (e.g., cell line p53 status). For example, derivatives inducing G2/M arrest in p53-mutant cells but apoptosis in wild-type cells require mechanistic validation via flow cytometry and Western blotting (e.g., caspase-3 activation) .

Q. What methodologies validate the mechanism of action for sulfonamide-induced apoptosis?

Combine cell cycle analysis (propidium iodide staining) with Annexin V-FITC assays to distinguish apoptosis from necrosis. For p53-independent pathways, siRNA knockdown of key regulators (e.g., Bcl-2) clarifies mechanisms .

Q. How are impurities in sulfonamide synthesis controlled during scale-up?

HPLC with C18 columns (e.g., 1.52008 series) resolves sulfonamide mixtures using gradients of acetonitrile/water (0.1% TFA). Impurity profiling at 254 nm ensures >95% purity .

Q. What computational tools predict sulfonamide stability under physiological conditions?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., sulfonamide S–N bonds). Molecular dynamics simulations model interactions with serum proteins to predict stability .

Q. How do crystallographic data inform polymorph screening for benzenesulfonamide derivatives?

Crystal packing analysis (e.g., via Mercury software) identifies hydrogen-bonding motifs (e.g., N–H···O=S) that stabilize specific polymorphs. Differential scanning calorimetry (DSC) monitors phase transitions during screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.